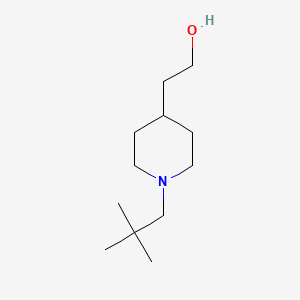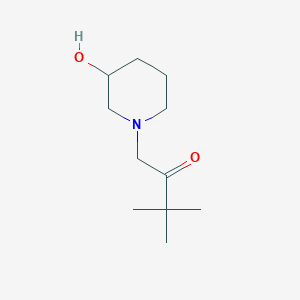
3-(2-Methyl-2H-1,2,3-triazol-4-yl)propan-1-amin
Übersicht
Beschreibung
3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTA, and it is a derivative of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. MTA has a unique structure that makes it an attractive candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1,2,3-Triazole, einschließlich Derivate wie unsere Verbindung von Interesse, sind bekannt für ihre Stabilität und die Nachahmung der Peptidbindung, was sie zu hervorragenden Kandidaten für die Arzneimittelentwicklung macht . Sie wurden in Arzneimittel in verschiedenen therapeutischen Kategorien integriert, darunter Antikonvulsiva, Antibiotika und Antikrebsmittel . Der Triazolring kann die pharmakokinetischen Eigenschaften von Arzneimitteln verbessern, was zu einer besseren Wirksamkeit und Sicherheitsprofilen führt.
Organische Synthese
Der Triazol-Kern ist ein wertvolles Gerüst in der organischen Synthese. Er dient als stabile Plattform für die Konstruktion komplexerer Moleküle . Die fragliche Verbindung kann in Click-Chemie-Reaktionen verwendet werden, einer beliebten Methode zur Herstellung diverser chemischer Bibliotheken mit potenziellen Anwendungen in der medizinischen Chemie und Materialwissenschaft .
Polymerchemie
In der Polymerchemie werden Triazolderivate verwendet, um die Eigenschaften von Polymeren zu verbessern. Sie können als Härtungsmittel wirken und die thermische Stabilität und mechanische Festigkeit der Polymerprodukte verbessern . Diese Anwendung ist entscheidend für die Entwicklung von Materialien, die unter extremen Bedingungen Haltbarkeit erfordern.
Supramolekulare Chemie
Triazolderivate sind in der supramolekularen Chemie von entscheidender Bedeutung für die Herstellung selbstorganisierender Strukturen. Ihre Fähigkeit, Wasserstoffbrückenbindungen und π-π-Wechselwirkungen einzugehen, ermöglicht die Konstruktion neuartiger molekularer Architekturen mit potenziellen Anwendungen in der Nanotechnologie und Molekularelektronik .
Biokonjugation
Der Triazolring wird häufig in Biokonjugationsstrategien verwendet. Er kann Biomoleküle an verschiedene Sonden oder Oberflächen koppeln, ohne die biologische Aktivität des markierten Moleküls zu beeinträchtigen . Diese Anwendung ist unerlässlich für die Entwicklung diagnostischer Werkzeuge und gezielter Therapien.
Chemische Biologie
In der chemischen Biologie werden Triazolderivate verwendet, um biologische Systeme selektiv zu modulieren. Sie können als Inhibitoren oder Aktivatoren von Enzymen, Rezeptoren und anderen Proteinen wirken und so Einblicke in biologische Prozesse und Pfade liefern .
Fluoreszenzbildgebung
Die einzigartige elektronische Struktur des Triazolrings macht ihn für Anwendungen in der Fluoreszenzbildgebung geeignet. Derivate wie 3-(2-Methyl-2H-1,2,3-triazol-4-yl)propan-1-amin können als fluoreszierende Markierungen oder Sensoren verwendet werden, die bei der Visualisierung zellulärer Prozesse und der Detektion verschiedener Biomoleküle helfen .
Materialwissenschaft
Schließlich tragen Triazolderivate in der Materialwissenschaft zur Entwicklung neuer Materialien mit spezifischen Eigenschaften bei, wie z. B. verbesserte Leitfähigkeit, Photostabilität oder Biokompatibilität . Sie können in Beschichtungen, elektronischen Geräten und biomedizinischen Implantaten integriert werden, was die Vielseitigkeit der Verbindung unterstreicht.
Wirkmechanismus
Target of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes like carbonic anhydrase-II .
Mode of Action
It’s known that the nitrogen atoms of the 1,2,3-triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.
Biochemical Pathways
Compounds containing the 1,2,3-triazole moiety have been shown to inhibit the enzyme carbonic anhydrase-ii . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport. Therefore, inhibition of this enzyme could affect these processes.
Pharmacokinetics
The 1,2,3-triazole moiety is known to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemische Analyse
Biochemical Properties
3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine and enzymes are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and influence the overall reaction kinetics .
Cellular Effects
The effects of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. The binding interactions are often facilitated by the triazole ring, which can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. Additionally, 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations .
Dosage Effects in Animal Models
The effects of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine in animal models vary with dosage. At lower doses, this compound can have beneficial effects on metabolic pathways and cellular function. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific concentration levels .
Metabolic Pathways
3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. The interactions with enzymes such as kinases and dehydrogenases are particularly noteworthy, as they play crucial roles in energy production and signal transduction .
Transport and Distribution
Within cells and tissues, 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The transport mechanisms are essential for the compound’s bioavailability and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects. The localization is critical for its activity and function, as it ensures the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .
Eigenschaften
IUPAC Name |
3-(2-methyltriazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-10-8-5-6(9-10)3-2-4-7/h5H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEANCSGTDXMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803610-47-0 | |
| Record name | 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488613.png)

![7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1488616.png)
![3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine](/img/structure/B1488617.png)


![2-(Piperidine-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488623.png)
![N-{2-[4-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488626.png)
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1488628.png)

![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)
